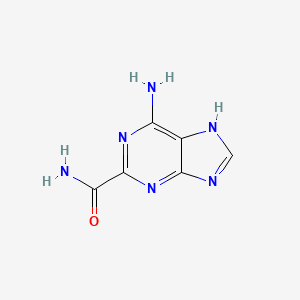

![molecular formula C20H19N3OS B2554149 N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide CAS No. 2034542-43-1](/img/structure/B2554149.png)

N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide, also known as BIP-Rh, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

TRPV1 Antagonists

N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which share some structural similarities with N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide, have been studied as hTRPV1 antagonists. These compounds demonstrate strong analgesic activity and could be potential treatments for neuropathic pain. Their high potency is attributed to specific hydrophobic interactions, as shown in a study by (Kim et al., 2012).

Cyclopropane Synthesis

N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, a compound with a similar structure, has been used in the synthesis of functionalized cyclopropanes. This demonstrates its utility in organic synthesis, particularly in producing cyclopropanes with high stereoselectivity as described by (Tanaka, Minami, & Kaji, 1987).

Copper (II) Complexes

Research on N-phenylthiourea, which is structurally related, shows its reaction with copper(II) acetate and 2,2′-bipyridine, leading to the formation of phenylcyanamide complexes. These complexes, exhibiting a distorted tetragonal pyramidal geometry, are of interest in inorganic chemistry, as detailed in a study by (Brader et al., 1989).

Surface-Enhanced Raman Spectroscopy (SERS)

Another study explores the binding behavior of disulfide-tethered bipyridine ligands and their complexes, which is relevant in the field of surface chemistry. The study particularly focuses on the electronic absorption and emission spectra, contributing to the understanding of SERS, as explored by (Montgomery et al., 2011).

Crystal Structures and Electronic Absorption Spectroscopy

Copper(II) complexes of 2,2'-bipyridine and phenylcyanamide anion ligands have been characterized by spectroscopies and voltammetry, offering insights into their electronic structures and properties, as per the research by (Crutchley, Hynes, & Gabe, 1990).

Stereochemical Transformations

A study on α-phenylthio secondary propanamides demonstrated their stereospecific transformation to (Z)-α-phenylthio-β-chloro propenamides, highlighting their significance in stereochemistry and organic synthesis (Maguire et al., 1995).

properties

IUPAC Name |

3-phenylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20(9-12-25-18-6-2-1-3-7-18)23-14-16-8-11-22-19(13-16)17-5-4-10-21-15-17/h1-8,10-11,13,15H,9,12,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUACNQJVOPLWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)